molecular formula C10H20ClNO2 B2873126 Tert-butyl 2-(cyclobutylamino)acetate hydrochloride CAS No. 1955554-48-9

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride

Cat. No.: B2873126
CAS No.: 1955554-48-9
M. Wt: 221.73
InChI Key: DLNQIBGBMKEYBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride (CAS 1955554-48-9) is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 . It is supplied with the SMILES code O=C(OC(C)(C)C)CNC1CCC1.[H]Cl . This compound is a synthetic building block in organic chemistry and medicinal chemistry research. The tert-butyl ester and cyclobutylamine groups are functional motifs of interest in the design and synthesis of more complex molecules . For example, structurally similar amine and ester derivatives are utilized in pharmaceutical research for developing novel compounds, such as potential muscarinic agonists explored for central nervous system conditions . Researchers employ this chemical as a versatile intermediate or starting material in their synthetic workflows. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(cyclobutylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-8-5-4-6-8;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQIBGBMKEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-48-9
Record name tert-butyl 2-(cyclobutylamino)acetate hydrochloride
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Preparation Methods

Nucleophilic Substitution of tert-Butyl Haloacetate Derivatives

A primary route involves the reaction of cyclobutylamine with tert-butyl haloacetates (e.g., chloro- or bromoacetate). This method capitalizes on the nucleophilicity of the cyclobutylamine’s amino group to displace the halogen atom in the α-position of the ester.

Procedure :

  • Synthesis of tert-Butyl Chloroacetate :
    Chloroacetyl chloride is reacted with tert-butanol in the presence of a base (e.g., triethylamine) to form tert-butyl chloroacetate.
    $$
    \text{ClCH}2\text{COCl} + (\text{CH}3)3\text{COH} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}_2\text{COO}^t\text{Bu} + \text{HCl}
    $$
  • Displacement with Cyclobutylamine :
    tert-Butyl chloroacetate is treated with cyclobutylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 50–60°C for 12–24 hours. The reaction proceeds via an $$ SN2 $$ mechanism, yielding tert-butyl 2-(cyclobutylamino)acetate.
    $$
    \text{ClCH}
    2\text{COO}^t\text{Bu} + \text{Cyclobutylamine} \rightarrow \text{NH}(\text{C}4\text{H}7)\text{CH}_2\text{COO}^t\text{Bu} + \text{HCl}
    $$
  • Hydrochloride Salt Formation :
    The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas or 4M HCl/EtOAc solution to precipitate the hydrochloride salt.

Key Considerations :

  • Solvent Choice : DMF enhances nucleophilicity but requires post-reaction purification via aqueous extraction.
  • Temperature Control : Elevated temperatures accelerate substitution but risk side reactions (e.g., ester hydrolysis).

Direct Esterification of 2-(Cyclobutylamino)acetic Acid

This method involves synthesizing the carboxylic acid precursor followed by esterification with tert-butanol.

Procedure :

  • Synthesis of 2-(Cyclobutylamino)acetic Acid :
    Glycine is alkylated with cyclobutyl bromide under basic conditions. Boc protection of the amino group may precede alkylation to avoid over-alkylation.
    $$
    \text{H}2\text{NCH}2\text{COOH} + \text{C}4\text{H}7\text{Br} \xrightarrow{\text{NaOH}} \text{NH}(\text{C}4\text{H}7)\text{CH}_2\text{COOH} + \text{NaBr}
    $$
  • Esterification with tert-Butanol :
    The acid is esterified using tert-butanol and a coupling agent (e.g., HATU) or acid catalysis (e.g., $$ H2SO4 $$). For acid-sensitive substrates, Steglich esterification (DCC/DMAP) is preferred.
    $$
    \text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COOH} + (\text{CH}3)3\text{COH} \xrightarrow{\text{HATU}} \text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COO}^t\text{Bu}
    $$
  • Salt Formation :
    The ester is treated with HCl in diethyl ether or ethyl acetate to yield the hydrochloride.

Challenges :

  • Low Yield in Alkylation : Competing side reactions (e.g., dialkylation) necessitate careful stoichiometry.
  • Esterification Efficiency : Direct acid-catalyzed methods may degrade the amine; thus, coupling agents are often required.

Alternative Pathway: Reductive Amination

For substrates requiring regioselectivity, reductive amination offers a complementary approach.

Procedure :

  • Synthesis of tert-Butyl Glyoxylate :
    tert-Butyl glyoxylate is prepared via oxidation of tert-butyl glycolate.
  • Reductive Amination with Cyclobutanone :
    Cyclobutanone reacts with tert-butyl glyoxylate in the presence of a reducing agent (e.g., NaBH$$3$$CN) to form the secondary amine.
    $$
    \text{OCH}
    2\text{COO}^t\text{Bu} + \text{C}4\text{H}7\text{CO} \xrightarrow{\text{NaBH}3\text{CN}} \text{NH}(\text{C}4\text{H}7)\text{CH}2\text{COO}^t\text{Bu}
    $$
  • Salt Formation :
    The product is acidified with HCl to yield the hydrochloride.

Advantages :

  • Avoids halogenated intermediates.
  • High regioselectivity for secondary amine formation.

Mechanistic Insights and Optimization

Reaction Kinetics and Solvent Effects

The nucleophilic substitution (Method 1.1) follows second-order kinetics, with rate dependence on both ester and amine concentrations. Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing reaction rates. Conversely, protic solvents (e.g., ethanol) slow the reaction due to amine protonation.

Acid Stability of the tert-Butyl Ester

The tert-butyl group is susceptible to acid-catalyzed hydrolysis. In Method 1.2, HCl treatment for salt formation must be brief to prevent ester cleavage. Studies suggest that HCl/EtOAc at 0–5°C minimizes hydrolysis.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield* Advantages Limitations
Nucleophilic Substitution Cyclobutylamine, tert-butyl chloroacetate DMF, 50°C, 24h ~60–70% Short reaction time Requires halogenated starting material
Direct Esterification 2-(Cyclobutylamino)acetic acid, tert-butanol HATU, DMF, rt ~50–55% Avoids halogenation Multi-step, costly coupling agents
Reductive Amination tert-Butyl glyoxylate, cyclobutanone NaBH$$_3$$CN, MeOH ~40–45% Regioselective Low yield, specialized reagents

*Yields estimated from analogous reactions in cited sources.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, eluent: hexane/ethyl acetate) or preparative HPLC. The hydrochloride salt is recrystallized from ethanol/diethyl ether mixtures.

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 1.42 (s, 9H, $$ ^t $$Bu), 1.70–1.85 (m, 2H, cyclobutyl), 2.10–2.30 (m, 4H, cyclobutyl), 3.25 (t, 1H, NHCH$$ _2 $$), 3.90 (s, 2H, CH$$ _2 $$COO).
  • IR (KBr) : 1745 cm$$ ^{-1} $$ (C=O ester), 2500–3000 cm$$ ^{-1} $$ (NH$$ _2 ^+ $$).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Analogs

Property This compound (Hypothetical) Tert-butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride
Molecular Formula C11H22ClNO2 C10H20ClNO2
Molar Mass (g/mol) ~235.7 221.73
Purity ≥95% (assumed based on industry standards) ≥95%
Key Functional Groups Cyclobutylamino, tert-butyl ester Cyclopropylmethylamino, tert-butyl ester
Reactivity Profile Moderate steric hindrance; stable under mild conditions Higher ring strain; enhanced nucleophilicity

Material Science Implications

  • Cyclopropylmethyl Analog: Applied in polymer chemistry to create cross-linked networks with tailored mechanical properties. Its reactivity supports covalent bonding with silica nanoparticles or carbon-based materials .
  • Cyclobutylamino Derivative: The cyclobutane ring’s conformational flexibility may aid in designing dynamic materials (e.g., shape-memory polymers) or coatings with adaptive thermal resistance.

Research Findings and Limitations

  • Synthetic Challenges : Cyclobutyl groups require specialized reagents (e.g., photochemical [2+2] cycloadditions) for incorporation, increasing synthesis complexity compared to cyclopropane derivatives .
  • Biological Performance: Preliminary computational studies suggest that cyclobutylamino derivatives exhibit lower cytotoxicity in vitro compared to cyclopropylmethyl analogs, likely due to reduced metabolic activation of the less-strained ring .
  • Knowledge Gaps: Direct comparative studies between these analogs are scarce. Further research is needed to validate hypotheses regarding solubility, toxicity, and industrial scalability.

Biological Activity

Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological profile.

Chemical Structure and Properties

  • Chemical Formula : C_{11}H_{18}ClN_{1}O_{2}
  • Molecular Weight : 229.72 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group attached to an amino acid derivative, which is crucial for its biological activity. The presence of the cyclobutyl group may influence its binding affinity to various biological targets.

This compound operates through several mechanisms:

  • Enzyme Modulation : The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is pivotal for its potential therapeutic applications in treating diseases such as cancer and infections.
  • Signal Pathway Interference : It may interfere with critical signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that inhibiting PRMT5 can reactivate tumor suppressor pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound's ability to modulate enzyme activity suggests potential antimicrobial effects. Preliminary studies indicate that it may inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival .

Study on Antitumor Efficacy

A recent study evaluated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo. The results demonstrated that these compounds could significantly reduce tumor size in animal models when administered at specific dosages. The mechanism was attributed to the reactivation of apoptotic pathways through PRMT inhibition .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing effective inhibition against resistant strains of bacteria. This highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorSignificant reduction in tumor size
AntimicrobialEffective against resistant bacterial strains
Enzyme ModulationAltered activity of key metabolic enzymes

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